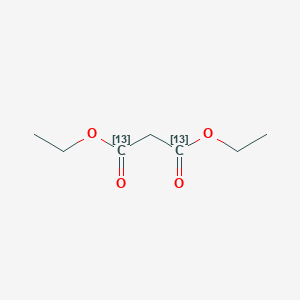
2-氨基-6-硝基苯甲酸
描述
2-Amino-6-nitrobenzoic acid, also known as 6-nitrobenzamidine, is a nitro-aromatic compound, which is a derivative of benzoic acid. It is an important intermediate in the synthesis of various organic compounds and has found various applications in the field of pharmaceuticals, agrochemicals, and materials. It has been used as a reagent in the synthesis of various compounds, such as nitrobenzyl alcohol, nitrobenzyl chloride, and nitrobenzyl esters. It has also been used in the synthesis of various drugs.
科学研究应用
防腐蚀: 合成的化合物包括2-氨基-6-硝基苯甲酸衍生物,已被证明能有效地在酸性介质中抑制轻钢的腐蚀,作为一种混合型抑制剂,并通过电荷转移过程控制腐蚀 (Rekha, Kannan, & Gnanavel, 2016)。
合成优化: 旨在优化合成方法和工艺条件的研究,对合成的2-氨基-5-硝基苯甲酸做出了贡献,促进了中国精细中间体行业的发展 (Zhang, 2012)。
微生物代谢: 假单胞菌荧光素可以利用对硝基苯甲酸,一种结构类似的化合物,作为有机碳和氮的唯一来源进行需氧生长,中间体包括对氨基苯甲酸和对羟基苯甲酸 (Durham, 1958)。
抗肿瘤潜力: 与2-氨基-6-硝基苯甲酸相关的6-氨基-2-苯基苯并噻唑醇的新衍生物对各种恶性人类细胞系表现出细胞静止活性,表明其作为新的抗肿瘤药物的潜力 (Racané et al., 2006)。
晶体结构分析: 5-氨基-2-硝基苯甲酸的晶体结构显示为单斜晶体空间群,具有环状二聚体和氢键结合,提供了分子相互作用和稳定性的见解 (Mrozek & Głowiak, 2004)。
酶活性测定: 作为Ellman试剂的荧光替代品开发的2,4-二硝基苯磺酰荧光素,为涉及巯基定量的高通量酶活性测定提供了实用和高效的选择 (Maeda et al., 2005)。
合成方法: 一项研究开发了一个四步法,从[14C(U)]-苯生成[苯-14C(U)]-2-氨基-6-硝基苯甲酸,具有显著的放射化学产率,显示了该方法的效率 (Kelly, Filer, & Wright, 2011)。
作用机制
Target of Action
The primary target of 2-Amino-6-nitrobenzoic acid is acetylcholinesterase (AChE) . AChE is an important enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the nervous system. Inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects on the nervous system.
Mode of Action
2-Amino-6-nitrobenzoic acid and its derivatives have been shown to inhibit AChE . The compound interacts with AChE, preventing it from breaking down acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, leading to prolonged cholinergic neurotransmission.
Pharmacokinetics
The compound’s effectiveness as an ache inhibitor suggests that it is likely to be well-absorbed and able to reach its target in the nervous system .
生化分析
Biochemical Properties
2-Amino-6-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor. This interaction is crucial for studying the enzyme’s function and potential therapeutic applications. The compound’s nitro group is involved in hydrogen bonding and π-π interactions, which stabilize the enzyme-ligand complex .
Cellular Effects
2-Amino-6-nitrobenzoic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase can lead to the modulation of cholinergic neurotransmission, impacting neuronal cell function. Additionally, the compound’s presence can alter the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Amino-6-nitrobenzoic acid involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, forming hydrogen bonds and π-π interactions that inhibit the enzyme’s activity. This inhibition is reversible and involves a mixed-type mechanism. The compound’s nitro group plays a crucial role in these interactions, contributing to the stabilization of the enzyme-ligand complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6-nitrobenzoic acid can change over time. The compound is relatively stable under standard conditions, but its degradation can occur under prolonged exposure to light and heat. Long-term studies have shown that the compound can maintain its inhibitory effects on acetylcholinesterase over extended periods, although some degradation products may form, potentially altering its efficacy .
Dosage Effects in Animal Models
The effects of 2-Amino-6-nitrobenzoic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and oxidative stress have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-Amino-6-nitrobenzoic acid is involved in metabolic pathways that include its degradation and transformation. The compound is metabolized by enzymes such as 2-nitrobenzoate-2-monooxygenase, which converts it into salicylate and catechol. These metabolites are further processed by enzymes like salicylate hydroxylase and catechol-1,2-dioxygenase, leading to the formation of cis,cis-muconic acid. These pathways are crucial for understanding the compound’s biotransformation and potential environmental impact .
Transport and Distribution
Within cells and tissues, 2-Amino-6-nitrobenzoic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water facilitates its movement across cellular membranes, while its interactions with specific transporters ensure its proper localization within cells. These interactions are essential for the compound’s bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of 2-Amino-6-nitrobenzoic acid is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules. Its amino and nitro groups may also facilitate its targeting to specific organelles, such as the mitochondria, where it can exert its biochemical effects .
属性
IUPAC Name |
2-amino-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYLHNARFFORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198594 | |
| Record name | Benzoic acid, 2-amino-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50573-74-5 | |
| Record name | 2-Amino-6-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50573-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-amino-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050573745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50573-74-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-amino-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-amino-6-nitrobenzoic acid in current research?
A1: Based on the provided research papers, 2-amino-6-nitrobenzoic acid serves primarily as a precursor in organic synthesis. One notable example is its use in the production of [benzene-14C(U)]-2-amino-6-nitrobenzoic acid. [] This radiolabeled compound is crucial for studying the metabolism and excretion of 2,6-dinitrotoluene (2,6-DNT), a known hepatocarcinogen. [, ] The shortened synthesis method described in the research significantly improves the efficiency of producing this important radiolabeled compound. []
Q2: Can you elaborate on the role of 2-amino-6-nitrobenzoic acid in understanding the metabolism of 2,6-dinitrotoluene?
A2: Research indicates that 2,6-DNT is metabolized in the liver, leading to the formation of several metabolites, including 2-amino-6-nitrobenzoic acid. [, ] This metabolite is particularly interesting as its production appears linked to the enterohepatic circulation of another 2,6-DNT metabolite, 2-amino-6-nitrobenzyl alcohol. [] Understanding the metabolic pathways and the involvement of metabolites like 2-amino-6-nitrobenzoic acid is critical for elucidating the carcinogenic mechanisms of 2,6-DNT. []
Q3: How is 2-amino-6-nitrobenzoic acid used in continuous flow processes?
A3: One study describes a continuous flow process for synthesizing 5-nitro-1,4-dihydro-1,4-methanonaphthalene where 2-amino-6-nitrobenzoic acid serves as a starting material. [] The process involves generating an aryne intermediate from 2-amino-6-nitrobenzoic acid, which then undergoes a Diels-Alder reaction with cyclopentadiene. [] This method provides a safer and more efficient alternative to traditional batch synthesis, minimizing the accumulation of hazardous intermediates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)










![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)
![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)